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Compound of Interest

Compound Name: 3,6-Dihydro Risperidone

Cat. No.: B13434112

Get Quote

Executive Summary
Dehydro Risperidone (CAS 168906-58-9), often chemically identified as 3,6-dihydro
risperidone, is a critical process-related impurity in the synthesis of the antipsychotic API

Risperidone.[1] Unlike oxidative degradants that form upon storage (such as N-oxides),

Dehydro Risperidone is primarily a "carryover" impurity originating from the incomplete

reduction of a key synthetic intermediate.[1]

This guide provides a mechanistic analysis of its formation, a definitive protocol for its

synthesis/isolation as a reference standard, and engineering controls to mitigate its presence in

the final drug substance.[1]

Chemical Identity and Structural Analysis[2][3][4]
The term "Dehydro Risperidone" in high-performance liquid chromatography (HPLC) impurity

profiling refers to the analogue containing a double bond within the piperidine ring.[1]
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Note on Nomenclature: Do not confuse this with 5,6,7,8-tetradehydro risperidone, a rare

oxidative impurity where the pyrido[1,2-a]pyrimidinone ring is aromatized. The standard

"Dehydro" impurity refers to the piperidine unsaturation.[1]

Mechanism of Formation
The formation of Dehydro Risperidone is directly linked to the synthesis of the key intermediate

6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.[1] A common industrial route utilizes a Grignard

reaction followed by dehydration and hydrogenation.[1]

The Pathway
Grignard Addition: 4-Piperidone (protected) reacts with a fluorinated organometallic reagent

to form a tertiary alcohol.[1]

Dehydration: Acid-catalyzed dehydration of the alcohol yields the Tetrahydropyridine

Intermediate (Intermediate A in the diagram below).[1]

Hydrogenation (Critical Control Point): Intermediate A is hydrogenated (Pd/C, H₂) to form the

Piperidine Intermediate (Intermediate B).[1]
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Failure Mode: If hydrogenation is incomplete, residual Intermediate A remains.[1]

Coupling: The mixture of Intermediate B (major) and Intermediate A (impurity) reacts with 3-

(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (CEP Reagent).

[1]

Result: Intermediate A couples just as efficiently as Intermediate B, forming Dehydro

Risperidone in the final API.

Pathway Visualization
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Figure 1: The origin of Dehydro Risperidone via the incomplete hydrogenation pathway.[1]

Synthesis and Isolation Protocol
To validate analytical methods (HPLC/UPLC), researchers often need to synthesize Dehydro

Risperidone intentionally.[1] The most robust method is to bypass the hydrogenation step

entirely and couple the unsaturated intermediate directly.

Reagents Required[7]
Precursor A: 6-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-benzisoxazole (The "Dehydro"

intermediate).[1]
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Precursor B: 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

(CEP-Cl).[1]

Base: Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃).[1]

Catalyst: Potassium Iodide (KI).[1]

Solvent: Acetonitrile (ACN) or Methyl Isobutyl Ketone (MIBK).[1]

Step-by-Step Protocol
Charging: In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and

mechanical stirrer, charge 10.0 g of Precursor A and 12.5 g of Precursor B (1.05 eq).

Solvent Addition: Add 150 mL of Acetonitrile. Stir to create a suspension.

Base/Catalyst: Add 10.0 g of anhydrous Na₂CO₃ and 0.5 g of KI.

Reaction: Heat the mixture to reflux (approx. 80-82°C) for 12–16 hours. Monitor by TLC or

HPLC until Precursor A is <1.0%.[1]

Workup:

Cool reaction mass to 25°C.

Filter off inorganic salts (NaCl/Na₂CO₃).[1] Wash the cake with warm ACN.

Distill off the solvent under reduced pressure to obtain a crude residue.[1][3]

Purification:

Recrystallize the crude residue from Isopropyl Alcohol (IPA).[1]

Note: Dehydro Risperidone is structurally very similar to Risperidone; if high purity (>99%)

is required for a reference standard, column chromatography (Silica gel, DCM:MeOH 95:

[1]5) may be necessary.

Characterization: Confirm structure via ¹H-NMR (look for alkene protons at δ 5.8-6.0 ppm)

and Mass Spectrometry (m/z 409 [M+H]⁺).
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Control Strategies
The presence of Dehydro Risperidone indicates a failure in the upstream intermediate

synthesis, not the final coupling.[1] Control must be exerted at the hydrogenation stage of the

benzisoxazole intermediate.[1]
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Analytical Profile
Dehydro Risperidone is a "specified impurity" in many regulatory filings. It typically elutes close

to Risperidone in reverse-phase systems due to their similar hydrophobicity.[1]

Detection: UV at 275-280 nm.[1]

Mass Spec: m/z 409.2 (M+H)⁺.[1]

Relative Retention Time (RRT): Typically ~0.90 – 0.95 relative to Risperidone (elutes just

before the main peak due to slightly higher polarity/lower lipophilicity of the double bond).[1]

Note: RRT varies by column and gradient.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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